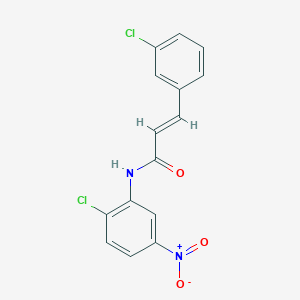![molecular formula C13H13NO4 B5701828 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of coumarin, a naturally occurring compound found in many plants, and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is still not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, it also has some limitations, such as its instability in acidic conditions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. One area of interest is the development of novel 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, make it a compound of significant interest. Further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves the reaction of 4-hydroxycoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethyl sulfate to obtain 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide.
Scientific Research Applications
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is in the field of medicinal chemistry. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCCEBSHSYHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)



![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)

![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)